1-(2,4-dimethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodiazole Moiety: This step may involve the reaction of the pyrrolidinone intermediate with a benzodiazole derivative under specific conditions.
Attachment of the Dimethylphenyl Group: This can be done through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Uniqueness
1-(2,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O/c1-4-11-24-20-8-6-5-7-18(20)23-22(24)17-13-21(26)25(14-17)19-10-9-15(2)12-16(19)3/h5-10,12,17H,4,11,13-14H2,1-3H3 |
InChI Key |
QBNQHIWYGINERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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